molecular formula C23H19FN2O6S B12155350 ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12155350
M. Wt: 470.5 g/mol
InChI Key: HCZSUVZZLOISDH-UHFFFAOYSA-N
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Description

  • Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure.
  • It combines a thiazole ring, a pyrrolidinone ring, and a furan ring, making it interesting for both medicinal and synthetic chemistry applications.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Medicinal Chemistry:

      Chemical Biology:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound has the following molecular characteristics:

    • Molecular Formula : C23H19FN2O6S
    • Molecular Weight : 486.47 g/mol
    • IUPAC Name : this compound

    This compound features a thiazole ring, a pyrrolidine moiety, and a fluorophenyl group, which contribute to its diverse biological interactions.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of similar compounds containing thiazole and furan moieties. Research indicates that derivatives with these structures often exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds with furan structures have shown significant antifungal effects on Candida species by disrupting cell cycle progression .

    Anticancer Properties

    Compounds structurally related to ethyl 2-{(3E)-...} have been investigated for their anticancer properties. The presence of the fluorophenyl group is believed to enhance the interaction with specific cellular targets involved in cancer proliferation pathways. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines, suggesting potential as chemotherapeutic agents .

    The biological activity of ethyl 2-{(3E)-...} is hypothesized to involve multiple mechanisms:

    • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
    • Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle at various phases, particularly G1/S and G2/M transitions, which is crucial for halting the growth of rapidly dividing cells .
    • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis or necrosis in cancerous cells.

    Study 1: Antimicrobial Efficacy

    A study published in PubMed evaluated the antimicrobial efficacy of a related compound against resistant strains of bacteria. The results showed that the compound exhibited significant antimicrobial activity without hemolytic effects on human erythrocytes, indicating its safety profile for potential therapeutic use .

    Study 2: Anticancer Activity

    Another investigation focused on the anticancer properties of thiazole derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .

    Data Summary Table

    PropertyValue
    Molecular FormulaC23H19FN2O6S
    Molecular Weight486.47 g/mol
    Antimicrobial ActivityBroad-spectrum against bacteria/fungi
    Anticancer ActivityInduces apoptosis in cancer cell lines
    Mechanism of ActionEnzyme inhibition, cell cycle arrest

    Properties

    Molecular Formula

    C23H19FN2O6S

    Molecular Weight

    470.5 g/mol

    IUPAC Name

    ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C23H19FN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-7-5-6-8-14(13)24)16(19(28)21(26)29)18(27)15-10-9-11(2)32-15/h5-10,17,28H,4H2,1-3H3

    InChI Key

    HCZSUVZZLOISDH-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CC=C4F)C

    Origin of Product

    United States

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